trans-3-Methylfentanyl
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Overview
Description
trans-3-Methylfentanyl: is a potent synthetic opioid analgesic, structurally related to fentanyl. It is a heterocyclic tertiary aliphatic amine containing two different phenyl rings and an aromatic amide function. The compound is known for its high analgesic potency, which is slightly more active than fentanyl .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Methylfentanyl involves several steps. One method starts with 3-methyl-4-oxopiperidinecarboxylate, which is condensed with aniline to form an imine. This imine is then reduced to an amine, which is propionylated to afford a mixture of cis-(±) and trans-(±) methyl 3-methyl-4-[N-(1-propionoxy)-N-phenylamino]-l-piperidinecarboxylates. These isomers are separated by fractional crystallization. The N-carbalkoxy groups are removed by refluxing in hydrobromic acid, yielding the corresponding cis-(±) and trans-(±) diastereoisomers .
Industrial Production Methods: Industrial production methods for this compound are not widely documented due to its high potency and potential for misuse. the general approach involves large-scale synthesis using similar steps as described above, with careful control of reaction conditions to ensure the desired isomer is produced.
Chemical Reactions Analysis
Types of Reactions: trans-3-Methylfentanyl undergoes various chemical reactions, including:
Oxidation: Hydroxylation of the alkyl and aryl moieties.
Reduction: Reduction of imines to amines.
Substitution: N-dealkylation and O-dealkylation reactions.
Common Reagents and Conditions:
Oxidation: Hydroxylation typically requires oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions often use hydrogen gas with a palladium catalyst.
Substitution: N-dealkylation can be achieved using strong acids or bases.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Amines.
Substitution: Dealkylated products.
Scientific Research Applications
Chemistry: trans-3-Methylfentanyl is used in research to study the structure-activity relationships of opioid analgesics. Its high potency makes it a valuable compound for understanding the binding interactions with opioid receptors .
Biology: In biological research, this compound is used to investigate the effects of opioids on cellular signaling pathways and receptor binding .
Medicine: While not used clinically due to its high potency and risk of misuse, this compound serves as a reference compound in the development of new analgesics and in forensic toxicology .
Industry: Its applications in industry are limited due to regulatory restrictions, but it is used in controlled environments for the synthesis of related compounds .
Mechanism of Action
trans-3-Methylfentanyl exerts its effects by binding to opioid receptors, primarily the μ-opioid receptor. This binding inhibits adenylate cyclase activity, reducing intracellular cyclic AMP levels. This leads to the inhibition of nociceptive neurotransmitter release, such as substance P, GABA, dopamine, acetylcholine, and noradrenaline. The compound also inhibits the release of vasopressin, somatostatin, insulin, and glucagon .
Comparison with Similar Compounds
- Fentanyl
- α-Methylfentanyl
- cis-3-Methylfentanyl
- Sufentanil
- Alfentanil
- Remifentanil
Uniqueness: trans-3-Methylfentanyl is unique due to its high potency and specific binding affinity to opioid receptors. Compared to fentanyl, it is slightly more active, and its cis isomer is even more potent . This makes it a valuable compound for research but also poses significant risks for misuse and overdose.
Properties
CAS No. |
65814-07-5 |
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Molecular Formula |
C23H30N2O |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-[(3S,4S)-3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C23H30N2O/c1-3-23(26)25(21-12-8-5-9-13-21)22-15-17-24(18-19(22)2)16-14-20-10-6-4-7-11-20/h4-13,19,22H,3,14-18H2,1-2H3/t19-,22-/m0/s1 |
InChI Key |
MLQRZXNZHAOCHQ-UGKGYDQZSA-N |
Isomeric SMILES |
CCC(=O)N([C@H]1CCN(C[C@@H]1C)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1C)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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